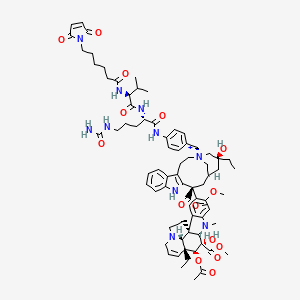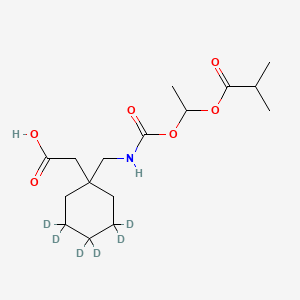
AR antagonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AR antagonist 2 is a second-generation androgen receptor antagonist. Androgen receptor antagonists are compounds that inhibit the action of androgens, which are male sex hormones. These antagonists are primarily used in the treatment of prostate cancer, a hormone-dependent malignancy. The development of second-generation androgen receptor antagonists, such as this compound, has significantly improved the survival rates of patients with prostate cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AR antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
AR antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties. These derivatives are often studied to identify compounds with improved efficacy and reduced side effects .
科学研究应用
AR antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of androgen receptor antagonists.
Biology: Investigated for its effects on androgen receptor signaling pathways and its potential to inhibit the growth of prostate cancer cells.
Medicine: Clinically used to treat prostate cancer, particularly in cases where the disease has become resistant to first-generation androgen receptor antagonists.
Industry: Employed in the development of new therapeutic agents and in the study of drug resistance mechanisms.
作用机制
AR antagonist 2 exerts its effects by binding to the androgen receptor, thereby preventing the activation of androgen-responsive genes. This inhibition disrupts the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells. The compound’s molecular targets include the ligand-binding domain of the androgen receptor, and its action involves blocking the receptor’s interaction with androgens .
相似化合物的比较
Similar Compounds
Enzalutamide: A second-generation androgen receptor antagonist with a similar mechanism of action.
Apalutamide: Another second-generation antagonist used in the treatment of prostate cancer.
Darolutamide: Known for its unique structure and reduced central nervous system side effects compared to other antagonists.
Uniqueness
AR antagonist 2 is unique in its ability to overcome certain resistance mechanisms that limit the efficacy of other androgen receptor antagonists. Its structure allows for a high binding affinity to the androgen receptor, making it a potent inhibitor of androgen receptor signaling. Additionally, this compound has shown efficacy in preclinical models of castration-resistant prostate cancer, highlighting its potential as a valuable therapeutic agent .
属性
分子式 |
C22H17ClFN5O2S |
|---|---|
分子量 |
469.9 g/mol |
IUPAC 名称 |
2-chloro-4-[3-(2-ethyl-9-fluoro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzonitrile |
InChI |
InChI=1S/C22H17ClFN5O2S/c1-4-13-7-18(30)27-11-15(9-17(24)19(27)26-13)29-21(32)28(20(31)22(29,2)3)14-6-5-12(10-25)16(23)8-14/h5-9,11H,4H2,1-3H3 |
InChI 键 |
PPFZIPUXQJGMQZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=O)N2C=C(C=C(C2=N1)F)N3C(=S)N(C(=O)C3(C)C)C4=CC(=C(C=C4)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


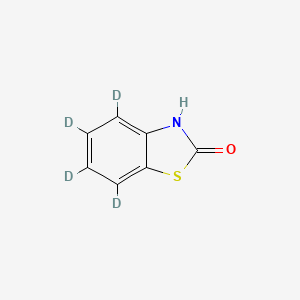
![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
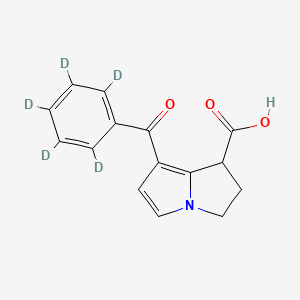
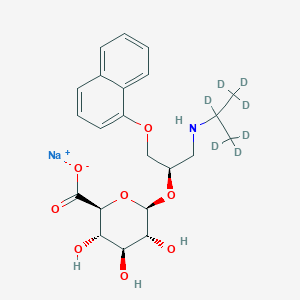

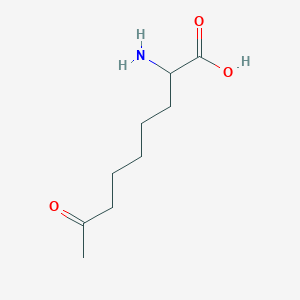
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
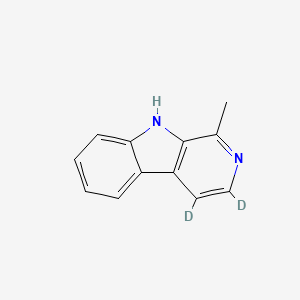

![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
